molecular formula C22H20N6O5S B2466322 N-(4-acetamido-2-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 872608-72-5

N-(4-acetamido-2-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No. B2466322
CAS RN: 872608-72-5
M. Wt: 480.5
InChI Key: LPYNWAKTDSJJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamido-2-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C22H20N6O5S and its molecular weight is 480.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamido-2-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamido-2-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

Related compounds have been synthesized for various purposes, including the exploration of their biological activities. For instance, novel heterocyclic compounds derived from specific chemical reactions have shown potential as anti-inflammatory and analgesic agents, suggesting a wide range of possible applications for similarly structured compounds in medicinal chemistry. These compounds, synthesized through complex chemical pathways, often involve the creation of novel heterocyclic structures with potential for further modification and study in drug development processes (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities

The exploration of related compounds has also led to the discovery of molecules with significant biological activities. For example, compounds have been synthesized with an emphasis on their potential as histone deacetylase (HDAC) inhibitors, showcasing the promise for cancer treatment. These compounds, designed through meticulous synthesis pathways, have shown selective inhibition of specific HDACs, indicating their potential for targeted cancer therapy (Zhou et al., 2008).

Another area of interest is the synthesis of compounds for antimicrobial evaluation. Novel synthetic routes have led to the creation of molecules with promising antimicrobial activities, highlighting the potential of these chemical frameworks in addressing drug-resistant bacterial and fungal infections (Talupur, Satheesh, & Chandrasekhar, 2021).

properties

IUPAC Name

4-[[2-[(4-acetamido-5-benzamido-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O5S/c1-12(29)24-19-17(26-20(32)14-5-3-2-4-6-14)21(33)28-22(27-19)34-11-16(30)25-15-9-7-13(8-10-15)18(23)31/h2-10H,11H2,1H3,(H2,23,31)(H,25,30)(H,26,32)(H2,24,27,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYNWAKTDSJJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)N)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamido-2-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

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